4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide, also known as EMA401, is a small molecule drug that has shown promising results in the treatment of chronic pain. EMA401 is a selective angiotensin II type 2 receptor antagonist that has been found to reduce pain levels in patients suffering from neuropathic pain.
Mecanismo De Acción
4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide works by blocking the angiotensin II type 2 receptor, which is involved in the regulation of pain. By blocking this receptor, this compound reduces the activity of pain-sensing neurons, leading to a reduction in pain levels.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain levels without affecting other physiological functions. In clinical trials, this compound has been found to be well-tolerated with few side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes, making it useful for studying the effects of angiotensin II type 2 receptor blockade on pain-sensing neurons. However, this compound has limitations in terms of its selectivity for the angiotensin II type 2 receptor. It also has a short half-life, which may limit its effectiveness in long-term studies.
Direcciones Futuras
There are several future directions for research on 4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide. One area of research is to investigate the potential use of this compound in combination with other drugs for the treatment of chronic pain. Another area of research is to investigate the effects of this compound on other physiological functions, such as blood pressure regulation. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in the treatment of chronic pain.
Métodos De Síntesis
4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide was first synthesized by researchers at the University of Queensland in Australia. The synthesis method involves the reaction of 4-ethoxybenzoyl chloride with 2-methoxyaniline to form the intermediate 4-ethoxy-N-(2-methoxyphenyl)benzamide. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form the final product, this compound.
Aplicaciones Científicas De Investigación
4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential use in the treatment of chronic pain. In preclinical studies, this compound has been found to reduce pain levels in animal models of neuropathic pain. Clinical trials have also shown promising results in reducing pain levels in patients suffering from post-herpetic neuralgia and chemotherapy-induced neuropathy.
Propiedades
IUPAC Name |
4-ethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-3-22-13-10-8-12(9-11-13)16(20)19-17(23)18-14-6-4-5-7-15(14)21-2/h4-11H,3H2,1-2H3,(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSRXTRAZZQYPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.